DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE
Beschreibung
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE is an organometallic compound with the molecular formula C15H27Cl2NSiZr. It is commonly used as a catalyst in various chemical reactions, particularly in polymerization processes .
Eigenschaften
CAS-Nummer |
184899-34-1 |
|---|---|
Molekularformel |
C11H19Cl2NSiZr- |
Molekulargewicht |
355.489 |
IUPAC-Name |
tert-butyl-[cyclopentyl(dimethyl)silyl]azanide;dichlorozirconium |
InChI |
InChI=1S/C11H19NSi.2ClH.Zr/c1-11(2,3)12-13(4,5)10-8-6-7-9-10;;;/h6-9H,1-5H3;2*1H;/q-1;;;+2/p-2 |
InChI-Schlüssel |
DWLPTWORXCHIAN-UHFFFAOYSA-L |
SMILES |
CC(C)(C)[N-][Si](C)(C)[C]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE typically involves the reaction of t-butylamido dimethylsilyl chloride with cyclopentadienyl zirconium dichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ligands are replaced by other ligands.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the zirconium center.
Polymerization Reactions: It is widely used as a catalyst in olefin polymerization reactions, leading to the formation of polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE has several scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation reactions.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the development of new therapeutic agents.
Industry: It is used in the production of high-performance polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE involves the coordination of the zirconium center with various substrates. This coordination activates the substrates, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
DIMETHYLSILYL (T-BUTYLAMIDO)CYCLOPENTADIENYL ZIRCONIUM DICHLORIDE is unique compared to other similar compounds due to its specific ligand structure, which provides distinct catalytic properties. Similar compounds include:
- Bis(n-butylcyclopentadienyl)zirconium dichloride
- Diphenylmethylidene(cyclopentadienyl)(9-fluorenyl)zirconium dichloride
- Dichloro[η(5):η(1)-N-dimethyl(tetramethylcyclopentadienyl)silyl(tert-butyl)amido]titanium
These compounds share similar catalytic properties but differ in their ligand structures and specific applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
